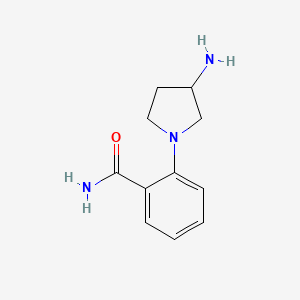
2-(3-Aminopyrrolidin-1-yl)benzamide
説明
2-(3-Aminopyrrolidin-1-yl)benzamide is a chemical compound with the CAS Number: 1248724-48-2 . It has a molecular weight of 205.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-amino-1-pyrrolidinyl)benzamide . The InChI code is 1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) .Physical And Chemical Properties Analysis
2-(3-Aminopyrrolidin-1-yl)benzamide is a powder that is stored at room temperature . It has a molecular weight of 205.26 . The compound is soluble in water .科学的研究の応用
Cancer Therapeutics
Compounds with structural similarities to 2-(3-Aminopyrrolidin-1-yl)benzamide, such as PARP inhibitors, have been explored for their potential in treating cancer. PARP inhibitors like ABT-888 have shown excellent potency against PARP enzymes, contributing to their efficacy in cancer treatment protocols, especially in combination with other chemotherapeutic agents (Penning et al., 2009). Another study identified A-966492, a potent and efficacious PARP inhibitor, highlighting its potential as an oral anticancer agent (Penning et al., 2010).
Neuropharmacology
Research on benzamide derivatives, such as YM-09151-2, has shown potent and selective antidopaminergic activity, suggesting their application in studying neuroleptic properties and potential treatments for disorders related to dopamine dysregulation (Usuda et al., 2004).
Synthesis of Aminopyrrolidines
Aminopyrrolidines, including 3-aminopyrrolidines, have been synthesized through various methods, demonstrating the versatility of pyrrolidine derivatives in organic synthesis. For instance, cyclization of α-aminoalkyl radicals has been used to prepare 3-aminopyrrolidines, showcasing a method for generating compounds with potential pharmacological activities (Suero et al., 2002).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally related to 2-(3-Aminopyrrolidin-1-yl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis. This inhibition supports their potential application in treating diseases characterized by abnormal angiogenesis, such as certain cancers (Borzilleri et al., 2006).
Histamine-3 Receptor Antagonism
Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been explored for their potential as potent and selective histamine-3 (H3) receptor antagonists. This research opens avenues for developing treatments for disorders related to the central nervous system and sleep disturbances (Zhou et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLPGWWCXDXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



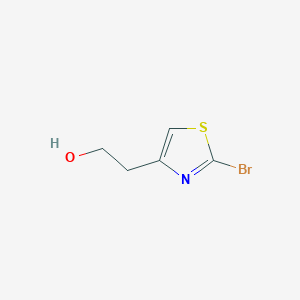
![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)
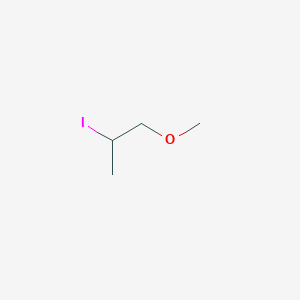

amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)

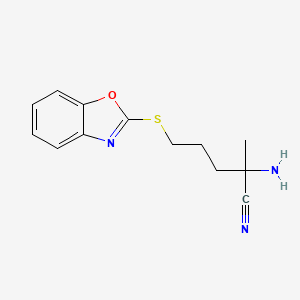
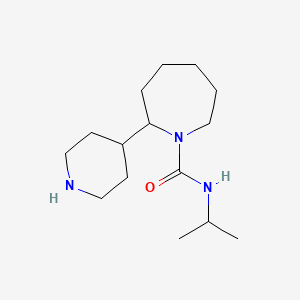
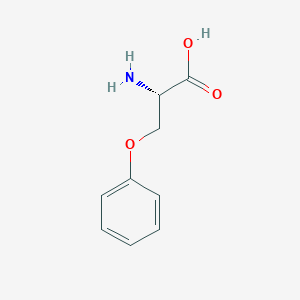
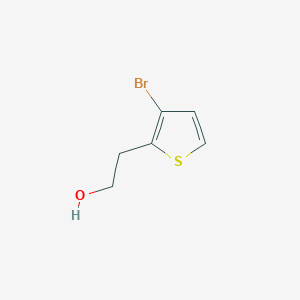
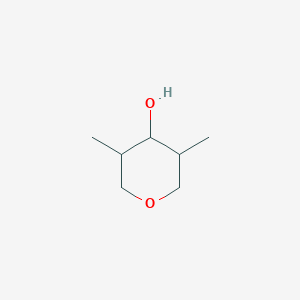
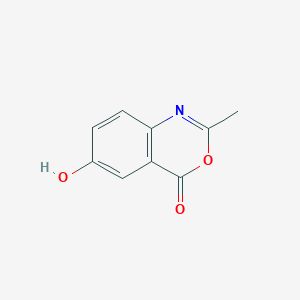
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)